molecular formula C21H21NO4S B14348391 2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate CAS No. 93361-73-0

2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate

Cat. No.: B14348391
CAS No.: 93361-73-0
M. Wt: 383.5 g/mol
InChI Key: DFRTVFKMDZGREV-BTJKTKAUSA-N
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Description

2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate is a complex organic compound with a unique structure that combines elements of benzothiepine and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate is unique due to its combination of benzothiepine and isoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

93361-73-0

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

(Z)-4-hydroxy-4-oxobut-2-enoate;12-methyl-2-thia-12-azoniatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene

InChI

InChI=1S/C17H17NS.C4H4O4/c1-18-10-13-6-4-8-16-17(13)14(11-18)9-12-5-2-3-7-15(12)19-16;5-3(6)1-2-4(7)8/h2-8,14H,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

DFRTVFKMDZGREV-BTJKTKAUSA-N

Isomeric SMILES

C[NH+]1CC2CC3=CC=CC=C3SC4=CC=CC(=C24)C1.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

C[NH+]1CC2CC3=CC=CC=C3SC4=CC=CC(=C24)C1.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

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